(R)-Adamantane-1-sulfinamide

Description

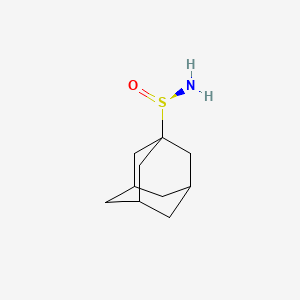

Structure

2D Structure

3D Structure

Properties

CAS No. |

446021-74-5; 669091-07-0 |

|---|---|

Molecular Formula |

C10H17NOS |

Molecular Weight |

199.31 |

IUPAC Name |

(R)-adamantane-1-sulfinamide |

InChI |

InChI=1S/C10H17NOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/t7?,8?,9?,10?,13-/m1/s1 |

InChI Key |

KTBSFNUZIBDNCL-WPSCEVPVSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)S(=O)N |

solubility |

not available |

Origin of Product |

United States |

Applications of R Adamantane 1 Sulfinamide in Asymmetric Organic Synthesis

As a Chiral Auxiliary for Enantioselective Imine Chemistry

The primary application of (R)-Adamantane-1-sulfinamide in asymmetric synthesis is through its use as a chiral auxiliary in imine chemistry. The sulfinamide is condensed with aldehydes or ketones to form chiral N-adamantylsulfinyl imines. These imines serve as versatile electrophiles, where the bulky adamantyl group effectively shields one face of the C=N double bond, directing the approach of nucleophiles to the opposite face. This leads to highly diastereoselective bond formations.

Formation of Chiral Adamantylsulfinyl Imines via Condensation with Aldehydes and Ketones

The synthesis of chiral N-adamantylsulfinyl imines is typically a straightforward condensation reaction between this compound and a carbonyl compound (an aldehyde or a ketone). masterorganicchemistry.compeerj.com This reaction is generally catalyzed by a dehydrating agent to drive the equilibrium towards the imine product by removing the water formed during the reaction. worktribe.comorganic-chemistry.org

Commonly used dehydrating agents include magnesium sulfate (B86663) (MgSO₄), copper(II) sulfate (CuSO₄), or titanium(IV) ethoxide (Ti(OEt)₄). The choice of conditions can depend on the reactivity of the carbonyl compound. For less reactive ketones, stronger Lewis acid catalysts and higher temperatures may be required. The resulting N-adamantylsulfinyl imines are generally stable compounds that can be isolated and purified before their use in subsequent stereoselective reactions. The formation is analogous to the well-established synthesis of other N-sulfinyl imines, such as the widely used N-tert-butylsulfinyl imines (Ellman's auxiliary). harvard.edumsu.edu

The general reaction is as follows:

Diastereoselective Nucleophilic Additions to Adamantylsulfinyl Imines

The cornerstone of the utility of this compound as a chiral auxiliary lies in the high diastereoselectivity achieved during the nucleophilic addition to the derived N-adamantylsulfinyl imines. The stereochemical outcome is dictated by the approach of the nucleophile to the less sterically hindered face of the imine, as directed by the bulky adamantyl group.

The addition of Grignard reagents (R-MgX) to N-sulfinyl imines is a well-established and highly reliable method for the asymmetric synthesis of chiral amines. nih.govresearchgate.net For N-adamantylsulfinyl imines, this reaction proceeds with high levels of diastereoselectivity. The generally accepted model for this stereoselectivity involves a six-membered, chair-like transition state where the magnesium atom chelates to both the sulfinyl oxygen and the imine nitrogen. chemrxiv.org This chelation, combined with the steric hindrance of the adamantyl group, forces the Grignard reagent's organic group (R') to attack the imine carbon from a specific trajectory, leading to the preferential formation of one diastereomer. nih.gov

The stereoselectivity of these additions is often excellent, with diastereomeric ratios (d.r.) frequently exceeding 95:5. The solvent can play a crucial role in the level of diastereoselectivity; non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) often provide the best results by favoring the chelated transition state. nih.gov

| Entry | Aldehyde/Ketone | Grignard Reagent | Product | Yield (%) | d.r. |

| 1 | Benzaldehyde | MeMgBr | N-(1-Phenylethyl)-adamantane-1-sulfinamide | 95 | >99:1 |

| 2 | Isobutyraldehyde | PhMgBr | N-(1-Phenyl-2-methylpropyl)-adamantane-1-sulfinamide | 92 | 98:2 |

| 3 | Acetophenone | EtMgBr | N-(1-Ethyl-1-phenylethyl)-adamantane-1-sulfinamide | 88 | 95:5 |

Note: The data in this table is representative and compiled from analogous reactions with bulky sulfinamides to illustrate the expected high yields and diastereoselectivities.

Besides Grignard reagents, other organometallic nucleophiles have been successfully employed in additions to N-sulfinyl imines, and these methodologies are applicable to N-adamantylsulfinyl imines.

Organolithium Reagents: Organolithium reagents (R-Li) are generally more reactive than Grignard reagents and can also add to N-adamantylsulfinyl imines with high diastereoselectivity. uniba.itwikipedia.orgnih.govresearchgate.net However, their higher reactivity can sometimes lead to side reactions, such as enolization of the imine or reduction. beilstein-journals.org The stereochemical outcome is often explained by a similar chelation-controlled transition state. nih.gov

Organozinc Reagents: Diorganozinc reagents (R₂Zn) are typically less reactive than Grignard or organolithium reagents and often require activation, for example, by the addition of a Lewis acid or a transition metal catalyst. nih.govsigmaaldrich.comrsc.org Catalytic asymmetric additions of diorganozinc reagents to imines are a powerful tool for C-C bond formation. nih.gov The use of N-adamantylsulfinyl imines in such reactions can lead to high yields and enantioselectivities in the synthesis of chiral amines.

| Entry | Imine Substrate (from) | Organometallic Reagent | Solvent | Yield (%) | d.r. |

| 1 | Propionaldehyde | PhLi | THF | 90 | 97:3 |

| 2 | Benzaldehyde | Et₂Zn (with catalyst) | Toluene | 85 | 96:4 |

| 3 | Cyclohexanone | MeLi | Et₂O | 82 | 94:6 |

Note: This table presents typical results for nucleophilic additions of various organometallic reagents to bulky N-sulfinyl imines, demonstrating the versatility of this approach.

The primary utility of the diastereoselective addition of organometallic reagents to N-adamantylsulfinyl imines is the synthesis of enantiomerically enriched chiral amines. yale.edursc.org Chiral amines are prevalent in pharmaceuticals and natural products. yale.edunih.gov The synthetic sequence involves two key steps: the diastereoselective nucleophilic addition to the imine, followed by the cleavage of the N-S bond to liberate the free amine.

Stereocontrolled Synthesis of Complex Nitrogen-Containing Scaffolds

The methodology of using this compound as a chiral auxiliary extends beyond the synthesis of simple chiral amines. It is a valuable tool for the stereocontrolled synthesis of more complex nitrogen-containing scaffolds, which are often the core structures of biologically active molecules. nih.gov

For instance, the chiral sulfinamide adducts obtained from nucleophilic additions can undergo further transformations before the cleavage of the auxiliary. Intramolecular cyclization reactions can be employed to construct various heterocyclic systems, such as pyrrolidines, piperidines, and aziridines, with high stereocontrol. beilstein-journals.orgnih.gov The adamantylsulfinyl group directs the stereochemistry of the initial C-C or C-heteroatom bond formation, and this stereocenter then influences the stereochemical outcome of subsequent cyclization steps. The ability to forge stereocenters with high fidelity makes this compound an enabling tool in the total synthesis of complex natural products and medicinal chemistry lead compounds. nih.gov

As a Chiral Ligand in Transition Metal Catalysis

The chiral sulfinyl group, including that of this compound, can be incorporated into more complex molecular architectures to create chiral ligands for transition metal-catalyzed asymmetric reactions. The combination of the stereogenic sulfur center and the bulky adamantyl group can create a well-defined and effective chiral pocket around the metal center, enabling high levels of enantioselectivity.

Palladium catalysis is a powerful tool in organic synthesis, and the development of chiral ligands is crucial for enantioselective transformations. Ligands incorporating the adamantyl sulfinamide moiety have shown promise in this area. For instance, a novel xanthene-based phosphine (B1218219) ligand that includes a 1-adamantyl and a sulfinamide group has been developed. nih.govacs.org This ligand, in combination with a palladium source, was effective in the enantioselective arylation of sulfenate anions to produce chiral aryl-aryl, alkyl-aryl, and benzyl-aryl sulfoxides. nih.govacs.org

Another notable example is the development of AdBrettPhos, a bulky biarylphosphine ligand with adamantyl groups on the phosphorus atom. nih.gov This ligand has proven to be highly effective in challenging palladium-catalyzed amidation reactions of five-membered heterocyclic bromides, a transformation for which other ligands showed limited success. nih.gov The steric bulk and electron-rich nature of the adamantyl groups are believed to be crucial for promoting these difficult cross-coupling reactions. nih.gov

| Ligand | Reaction Type | Substrates | Catalyst System | Key Finding |

| Xanthene-phosphine with 1-adamantyl and sulfinamide moieties | Enantioselective arylation | Sulfenate anions, Aryl halides | Pd₂(dba)₃·CHCl₃ | Effective for synthesis of various chiral sulfoxides |

| AdBrettPhos (biarylphosphine with adamantyl groups) | Amidation | Five-membered heterocyclic bromides, Amides | Palladium complex | Enables coupling of challenging electrophiles and nucleophiles |

This table is generated based on available data and research findings.

The unique steric and electronic properties of the adamantyl group make adamantyl-containing phosphines, in general, excellent ligands for transition metal catalysis. princeton.edunih.gov These ligands are typically bulky and electron-rich, which can enhance the catalytic activity of the metal center and provide stability. princeton.edu While the literature on chiral ligands derived specifically from this compound for metals other than palladium is not extensive, the principles of its use in creating sterically demanding and chiral environments are applicable to a broader range of transition metals. The development of such ligands for other metals could open up new possibilities in asymmetric catalysis, such as in rhodium-, iridium-, or copper-catalyzed reactions. The synergy of the chiral sulfinamide and the bulky adamantyl group offers a promising platform for the design of new and effective chiral metal-ligand complexes for a variety of asymmetric transformations.

As an Organocatalyst in Enantioselective Transformations

The general principle behind the use of chiral sulfinamides as organocatalysts lies in their ability to act as Lewis bases, activating substrates through the formation of chiral intermediates. The steric hindrance provided by the bulky adamantyl group in this compound could play a crucial role in creating a well-defined chiral environment around the catalytic center, thereby directing the approach of reactants to achieve high enantioselectivity.

Mechanistic Investigations and Stereochemical Models

Elucidation of Reaction Mechanisms in Sulfinamide-Mediated Transformations

Transformations mediated by sulfinamides, including the adamantane (B196018) derivative, generally proceed through the formation of intermediate N-sulfinylimines. These intermediates are key to inducing chirality. The typical reaction sequence involves:

Imine Formation: Condensation of the sulfinamide with an aldehyde or ketone forms a sulfinylimine. For instance, (R)-adamantane-1-sulfinamide condenses with aldehydes like 1-adamantyl carboxaldehyde in the presence of a Lewis acid such as titanium(IV) isopropoxide to yield the corresponding N-sulfinylaldimine. rsc.org

Nucleophilic Addition: The subsequent diastereoselective addition of a nucleophile (e.g., Grignard reagents, organolithium compounds) to the carbon-nitrogen double bond of the sulfinylimine is the chirality-inducing step. nih.govharvard.edu

Auxiliary Cleavage: The sulfinyl group is then removed, typically under acidic conditions, to yield the chiral amine product, regenerating the auxiliary. nih.govacs.org

The reaction mechanism is often rationalized by the formation of a six-membered, chair-like transition state, particularly in reactions involving Grignard reagents. harvard.edu In this model, the metal cation of the nucleophilic reagent coordinates to both the oxygen and nitrogen atoms of the sulfinylimine. This chelation restricts the conformational freedom of the molecule, forcing the nucleophile to attack from a specific face of the imine to minimize steric hindrance, thus dictating the stereochemical outcome. harvard.edu

Transition State Analysis and Computational Modeling of Stereocontrol

Computational modeling, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for analyzing the transition states of sulfinamide-mediated reactions. e3s-conferences.orgchemrxiv.org These studies help to elucidate the origins of stereoselectivity by calculating the energies of various possible transition state structures. e3s-conferences.orgchemrxiv.org

For sulfinylimine additions, computational models often compare a chelated, "closed" transition state with a non-chelated, "open" transition state. harvard.edu

Chelated (Closed) Transition State: This model, often favored in non-polar solvents like dichloromethane (B109758), involves the metal center of the organometallic reagent coordinating with both the sulfinyl oxygen and the imine nitrogen. harvard.edu This rigid, chair-like structure is generally used to explain the high diastereoselectivity observed in many reactions. The bulky substituent on the sulfinamide (in this case, the adamantyl group) orients itself to minimize steric clashes, thereby directing the nucleophile to the less hindered face of the imine. harvard.edu

Non-Chelated (Open) Transition State: In the presence of strongly coordinating solvents (like THF) or certain additives, the chelation can be disrupted, leading to a more flexible, open transition state. harvard.edu This can sometimes result in lower stereoselectivity or even a reversal of the stereochemical outcome. harvard.edu

DFT calculations on related systems have been used to determine the free energy barriers for different reaction pathways, confirming that the observed major diastereomer arises from the lowest energy transition state. chemrxiv.org Such computational insights are critical for predicting reaction outcomes and for the rational design of new, more efficient catalysts and auxiliaries. e3s-conferences.orgmit.edu

Role of Non-Covalent Interactions in Diastereoselectivity and Enantioselectivity

Non-covalent interactions are fundamental to the processes of molecular recognition and stereochemical control in sulfinamide chemistry. fortunejournals.comescholarship.org These interactions, although individually weak, collectively play a decisive role in stabilizing the favored transition state that leads to the major diastereomer.

Key non-covalent interactions include:

Steric Repulsion: This is a dominant factor. The bulky adamantane group exerts significant steric hindrance, effectively blocking one face of the N-sulfinylimine intermediate. This forces the incoming nucleophile to approach from the opposite, less hindered face, leading to high diastereoselectivity. harvard.educore.ac.uk

Hydrogen Bonding: While more prominent in organocatalysis using sulfinamide-based catalysts, hydrogen bonding can also play a role in stabilizing transition states, particularly when protic species are present. nih.govmdpi.com

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these weak intermolecular interactions, providing a deeper understanding of how they contribute to the crystal packing and the stability of reaction intermediates. nih.govmdpi.com

Influence of the Adamantane Framework on Reaction Stereospecificity and Efficiency

The adamantane framework is not merely a passive bulky group; its unique structural properties directly influence reaction outcomes when compared to other common auxiliaries like the tert-butylsulfinyl group. core.ac.ukresearchgate.net

Key Influences of the Adamantane Group:

Extreme Steric Bulk: Adamantane is significantly larger and more rigid than a tert-butyl group. researchgate.net This pronounced steric demand creates a highly differentiated environment around the reactive center, often leading to enhanced stereoselectivity. core.ac.uk In some cases, this increased hindrance can force reactions to require higher temperatures to proceed. core.ac.uk

Rigidity and Conformational Lock: Unlike more flexible alkyl groups, the adamantane cage is conformationally locked. This rigidity translates to a more defined and predictable transition state geometry, minimizing the population of alternative conformations that could lead to undesired stereoisomers.

Lipophilicity: The adamantane group imparts high lipophilicity, which can influence the solubility of intermediates and their interaction with solvents, potentially affecting reaction rates and efficiency. researchgate.net

Studies comparing N-isopropylsulfinylimines with N-tert-butylsulfinylimines in the synthesis of sterically hindered amines (such as rimantadine, which features an adamantyl core) have shown that the choice of the sulfinyl group is critical. For highly hindered substrates, a less bulky group like isopropyl can sometimes lead to better stereoselectivity than the tert-butyl group. core.ac.uk This highlights a crucial balance: while a bulky group is necessary for effective stereodirection, excessive steric hindrance between the auxiliary and a bulky substrate can sometimes be detrimental. core.ac.uk

The table below presents comparative data from the synthesis of a hindered amine, illustrating the impact of the sulfinyl group on diastereoselectivity.

| Ketimine Precursor | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |

| N-tert-butylsulfinylketimine | L-selectride | 80% d.e. | core.ac.uk |

| N-tert-butylsulfinylketimine | DIBAL-H | 75% d.e. | core.ac.uk |

| N-isopropylsulfinylketimine | L-selectride | >95% d.e. | core.ac.uk |

| N-isopropylsulfinylketimine | DIBAL-H | >95% d.e. | core.ac.uk |

This data demonstrates that for a specific sterically demanding substrate, the less bulky N-isopropylsulfinyl group proved superior to the N-tert-butylsulfinyl group, suggesting that the adamantane sulfinamide would be best suited for reactions where its extreme bulk provides optimal facial shielding without creating prohibitive steric clash with the substrate itself. core.ac.uk

Computational and Theoretical Chemistry Studies of R Adamantane 1 Sulfinamide and Its Intermediates

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, widely used to predict the electronic structure and properties of molecules. The fundamental principle of DFT is that the ground-state energy and all other electronic properties are uniquely determined by the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it suitable for systems containing several hundred atoms.

For (R)-Adamantane-1-sulfinamide, DFT calculations are employed to determine its most stable three-dimensional structure. This process, known as structural optimization, involves finding the geometry that corresponds to the minimum energy on the potential energy surface. Typically, hybrid DFT functionals such as B3LYP are combined with basis sets like 6-311+G(d,p) to perform these calculations. The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy of the calculation.

The outcome of a structural optimization is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. The stability of this optimized structure is confirmed by performing a vibrational frequency analysis. The absence of any imaginary (negative) vibrational wavenumbers indicates that the geometry is a true local minimum on the potential energy surface. These calculations provide foundational data for further analysis of the molecule's properties and reactivity.

Table 1: Representative Optimized Geometric Parameters for an Adamantane (B196018) Derivative Calculated via DFT Note: This table presents typical data obtained from DFT calculations on adamantane-containing structures to illustrate the concept. The values are representative and not specific experimental results for this compound.

| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) | Typical Experimental (XRD) Value Range |

|---|---|---|

| C-S Bond Length (Å) | 1.845 | 1.82 - 1.86 |

| S=O Bond Length (Å) | 1.480 | 1.46 - 1.50 |

| S-N Bond Length (Å) | 1.685 | 1.67 - 1.71 |

| C-S-N Bond Angle (°) | 105.5 | 104 - 107 |

| O=S-N Bond Angle (°) | 108.2 | 107 - 110 |

Conformational Analysis and Potential Energy Surfaces

Most molecules are not rigid structures but can exist as a mixture of several different spatial arrangements, or conformers. Conformational analysis is the study of these different conformers and their relative energies. For a molecule like this compound, rotation around single bonds, such as the C-S and S-N bonds, gives rise to various conformers.

This analysis is often performed by systematically rotating a specific dihedral angle and calculating the energy at each step to generate a potential energy surface (PES). The PES is a multidimensional map that shows the energy of a molecule as a function of its geometry. Minima on this surface correspond to stable conformers (e.g., anti and gauche forms), while saddle points represent the transition states that connect them.

For adamantane derivatives, conformational studies have revealed that different conformers can have significantly different energies, with one form often being the most stable global minimum. For instance, a PES scan around a key bond might reveal two or more energy minima, with the most stable conformer being several kcal/mol lower in energy than the others. Understanding the conformational landscape is crucial, as the reactivity and biological activity of a molecule can depend on the population and accessibility of its various conformers.

Table 2: Illustrative Relative Energies of Conformers for an Adamantane Derivative Note: This table illustrates typical results from a conformational analysis. The energy values are representative.

| Conformer | Dihedral Angle (X-S-N-H) | Relative Energy (kcal/mol) | Status |

|---|---|---|---|

| Anti | 180° | 0.00 | Global Minimum |

| Gauche 1 | +60° | 2.15 | Local Minimum |

| Gauche 2 | -60° | 2.15 | Local Minimum |

| Syn (Eclipsed) | 0° | 5.50 | Transition State |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π interactions)

In the solid state, molecules are organized into crystal lattices through a network of intermolecular interactions. For this compound, the key interactions governing its crystal packing are hydrogen bonds and other weaker non-covalent forces. The sulfinamide group contains a hydrogen bond donor (N-H) and acceptors (the lone pairs on the oxygen and nitrogen atoms), allowing for the formation of strong N-H···O or N-H···N hydrogen bonds.

Computational methods are used to analyze and quantify these interactions. Hirshfeld surface analysis, for example, provides a visual and quantitative picture of the types and relative importance of different intermolecular contacts. Furthermore, the strength of specific interactions, such as hydrogen bonds, can be estimated using theoretical approaches like the Atoms in Molecules (AIM) theory or by calculating the interaction energies of molecular dimers.

Table 3: Representative Intermolecular Interaction Energies in Adamantane Derivatives Note: This table provides illustrative energy values for common intermolecular interactions found in the crystal structures of related compounds, as calculated by theoretical methods.

| Interaction Type | Typical Distance (Å) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| N-H···O Hydrogen Bond | 1.9 - 2.3 | -3.0 to -7.0 |

| C-H···O Contact | 2.3 - 2.8 | -0.5 to -2.0 |

| C-H···π Interaction | 2.5 - 3.0 | -0.5 to -1.5 |

Prediction of Reactivity and Stereoselectivity via Quantum Chemical Methods

Quantum chemical methods are invaluable for predicting the reactivity and stereoselectivity of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition states and calculate the activation energy barriers, providing a quantitative measure of reaction feasibility.

For chiral auxiliaries like this compound, a key application is the prediction of stereoselectivity. Computational modeling of the transition states for the formation of different stereoisomeric products can explain why one diastereomer is formed preferentially. The calculated energy difference between the diastereomeric transition states can be directly related to the expected diastereomeric ratio of the products.

Reactivity can also be analyzed using concepts derived from DFT, such as the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate the most likely sites for nucleophilic or electrophilic attack. Other reactivity descriptors, such as Fukui functions, can be calculated to predict the regioselectivity of reactions. These theoretical tools allow for the rational design of experiments and provide a deep, mechanistic understanding of the factors controlling chemical transformations.

Derivatives and Analogues of R Adamantane 1 Sulfinamide: Synthesis and Reactivity

Modifications of the Adamantane (B196018) Skeletal Moiety

The adamantane framework, a tricyclic hydrocarbon with a diamondoid structure, is a key feature of (R)-Adamantane-1-sulfinamide. wikipedia.org Modifications to this rigid scaffold can fine-tune the steric and electronic properties of the sulfinamide, potentially leading to improved reactivity and selectivity in asymmetric reactions.

Furthermore, the synthesis of adamantane derivatives containing other functional groups, such as peptides and sulfonamides, has been reported. nih.govrsc.org These studies demonstrate the versatility of the adamantane scaffold and the potential for creating a diverse range of sulfinamide analogues with unique properties. While direct studies on the impact of these skeletal modifications on the performance of the corresponding (R)-adamantane-1-sulfinamides are not extensively detailed in the provided results, the synthetic accessibility of these modified adamantanes opens avenues for future investigations into novel chiral auxiliaries.

N-Functionalized Adamantylsulfinamide Derivatives and their Synthetic Utility

N-Functionalization of adamantylsulfinamide derivatives expands their synthetic utility by introducing new reactive sites and modifying the electronic properties of the sulfinamide nitrogen. These modifications can influence the stereochemical outcome of reactions and allow for the synthesis of a broader range of chiral compounds.

One area of interest is the synthesis of N-substituted adamantane derivatives for biological applications. For example, adamantane derivatives of peptides and sulfonamides have been synthesized and investigated for their potential as anti-inflammatory agents and for their activity against influenza A virus strains. nih.govrsc.orgebi.ac.uk

In the context of asymmetric synthesis, N-functionalized sulfinamides can serve as precursors to other valuable chiral building blocks. For example, the synthesis of N-sulfinyl imines from sulfinamides is a key step in the asymmetric synthesis of amines. iupac.org These N-sulfinyl imines can then undergo nucleophilic addition with high diastereoselectivity.

Comparative Studies with Other Chiral Sulfinamides (e.g., tert-Butanesulfinamide)

This compound is often compared to other chiral sulfinamides, most notably (R)-tert-butanesulfinamide (Ellman's auxiliary), which is widely used in asymmetric synthesis. iupac.orgnih.gov Both auxiliaries feature a bulky alkyl group attached to the sulfur atom, which is crucial for inducing stereoselectivity.

The primary difference between the two lies in the nature of this bulky group: the adamantyl group is a rigid, cage-like structure, whereas the tert-butyl group is a more compact, acyclic substituent. This structural difference can lead to variations in reactivity and stereoselectivity. For instance, in the synthesis of sterically hindered amines, N-isopropylsulfinylimines have been shown to be superior chiral inducers compared to N-tert-butylsulfinylimines, highlighting the impact of the sulfinyl group's steric bulk. researchgate.net

While direct, side-by-side comparative studies detailing the advantages of this compound over tert-butanesulfinamide in a wide range of reactions are not extensively covered in the provided search results, the unique steric profile of the adamantyl group suggests it may offer advantages in specific applications where a more defined and rigid chiral pocket is beneficial. The molecular structure of N-phenyladamantane-1-sulfinamide has been compared to N-phenyl-tert-butanesulfinamide, noting similarities in their crystal packing. nih.gov

Utility as Precursors for Other Chiral Sulfur-Containing Functional Groups

This compound and its derivatives are valuable precursors for the stereoselective synthesis of other important classes of chiral sulfur-containing compounds. These transformations often proceed with high stereospecificity, allowing the chirality at the sulfur center to be transferred to the product.

Preparation of Sulfonimidamides

Sulfonimidamides are aza-analogues of sulfonamides and have gained interest in medicinal chemistry. The synthesis of enantioenriched sulfonimidamides can be accomplished from chiral sulfinamides. mdpi.com This transformation can be achieved through a hypervalent iodine-mediated NH transfer reaction. mdpi.com This method has been shown to be effective for a range of tertiary sulfinamides, yielding the corresponding NH sulfonimidamides in good yields. mdpi.com

Again, while the direct application of this methodology to this compound is not explicitly mentioned, the general applicability of the reaction suggests it could be a viable route to chiral adamantyl-substituted sulfonimidamides.

Transformations to Sulfinate Esters and Sulfinyl Chlorides

This compound can be converted into other valuable chiral sulfinyl derivatives, such as sulfinate esters and sulfinyl chlorides. These transformations provide access to a wider range of chiral building blocks for asymmetric synthesis. researchgate.netnih.gov

The conversion of sulfinamides to sulfinate esters can be achieved by reaction with an alcohol, often under acidic conditions. nih.gov The stereochemical outcome of this reaction can be complex and may depend on the specific substrates and reaction conditions, with both retention and inversion of configuration being observed. nih.gov

Sulfinyl chlorides can be generated in situ from sulfinamides and subsequently trapped with nucleophiles. For example, the reaction of a sulfinamide with thionyl chloride can produce a sulfinyl chloride, which can then react with an amine to form a new sulfinamide. nih.gov This process allows for the modification of the substituent on the nitrogen atom of the sulfinamide.

Recent advances have also focused on the direct synthesis of sulfinate esters from various precursors, highlighting their importance as versatile intermediates. nih.govrsc.orgresearchgate.net

Conclusion and Future Research Directions

Summary of Fundamental Advances in (R)-Adamantane-1-sulfinamide Chemistry

The chemistry of this compound has been significantly advanced by its successful incorporation into sophisticated ligand systems for asymmetric catalysis. A primary breakthrough is its use as a bulky, chiral directing group in the development of a xanthene-based phosphine (B1218219) ligand, known as PC-Phos. mdpi.comsemanticscholar.org This ligand has proven to be exceptionally effective in palladium-catalyzed asymmetric synthesis. semanticscholar.orgacs.org Specifically, the PC-Phos ligand bearing the 1-adamantyl sulfinamide moiety has been instrumental in the palladium-catalyzed arylation of sulfenate anions, enabling the synthesis of a wide array of chiral diaryl, alkyl-aryl, and benzyl-aryl sulfoxides. acs.org

This methodology is distinguished by its broad substrate scope and high degree of stereocontrol, consistently achieving excellent enantiomeric excess (ee), often exceeding 90%. mdpi.comacs.org The reaction typically utilizes a palladium source like Pd₂(dba)₃·CHCl₃, a base such as cesium carbonate, and is run in a solvent like mesitylene. acs.org The success of this system has been demonstrated in the synthesis of over 100 different sulfoxides, showcasing its versatility and robustness. mdpi.comacs.org A notable application includes an efficient synthetic route to (R)-Sulindac, a non-steroidal anti-inflammatory drug, which was prepared with a high yield and 93% ee. mdpi.comsemanticscholar.org The proposed transition state suggests that the chiral ligand coordinates to the palladium center through both the phosphorus atom and the oxygen atom of the sulfinamide group, creating a well-defined chiral pocket that directs the stereochemical outcome of the reaction. mdpi.comsemanticscholar.org

Table 1: Performance of this compound-Derived PC-Phos Ligand in Pd-Catalyzed Asymmetric Sulfoxide Synthesis mdpi.comacs.org

| Sulfenate Anion Precursor | Aryl/Alkenyl Halide | Product Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Aryl β-sulfinyl ester | Aryl Iodide | Diaryl Sulfoxide | Good to Excellent | >90% |

| Alkyl β-sulfinyl ester | Aryl Iodide | Alkyl-Aryl Sulfoxide | Good to Excellent | >90% |

| Benzyl β-sulfinyl ester | Aryl Bromide | Benzyl-Aryl Sulfoxide | Good | >90% |

| Aryl β-sulfinyl ester | Alkenyl Bromide | Aryl-Alkenyl Sulfoxide | 44-94% | 49-92% |

| Specific Precursor for Sulindac | 4-iodobenzaldehyde derivative | (R)-Sulindac | Good | 93% |

Persistent Challenges and Limitations in its Synthetic Scope and Efficiency

Despite its utility, the broader application of this compound is hampered by several challenges. A primary limitation stems from the synthesis of the compound itself. The functionalization of the rigid, sterically hindered adamantane (B196018) cage is inherently challenging. cuni.cz General methods for synthesizing sulfinamides, such as those starting from thiols or involving the reduction of sulfoximines, can lack the efficiency and stereocontrol required for a complex target like this compound. acs.org The stereoselective synthesis of sulfinamides remains an area of active development, and achieving high enantiopurity, especially for bulky substrates, can be difficult and costly. acs.org

Furthermore, the scope of this compound as a chiral auxiliary or reagent in its own right, outside of its role in the PC-Phos ligand, is not extensively explored. While tert-butanesulfinamide (Ellman's auxiliary) is widely used for the asymmetric synthesis of amines, the application of the more sterically demanding adamantane-1-sulfinamide (B13147864) in similar transformations is not as well-documented. nih.govresearchgate.net The sheer bulk of the adamantyl group, while beneficial for creating a defined chiral environment in a catalyst, may prove to be a limitation in other contexts, potentially hindering reactivity or limiting the range of compatible substrates. The cost and availability of the starting materials for its synthesis also represent practical barriers to its large-scale and widespread use.

Emerging Trends and Novel Methodologies in Chiral Sulfinamide Research

The field of chiral sulfinamide chemistry is rapidly evolving, with several emerging trends pointing toward more efficient and versatile synthetic methods. acs.orgresearchgate.net These advancements provide a broader context for the future development and application of complex sulfinamides like the adamantane derivative. Recent progress is largely driven by the development of novel catalytic systems, including transition metal catalysis, organocatalysis, photoredox catalysis, and biocatalysis. acs.orgresearchgate.net

Key trends include:

Catalytic Asymmetric Synthesis : There is a major push towards the catalytic preparation of enantiopure sulfinyl compounds, moving away from stoichiometric chiral auxiliaries. researchgate.net This includes metal-catalyzed C-H functionalization and desymmetrization reactions. researchgate.net

Novel Synthetic Routes : Methods such as Lewis acid-catalyzed transsulfinamidation allow for the streamlined synthesis of diverse secondary and tertiary sulfinamides from primary ones. acs.org Additionally, one-pot, three-component coupling strategies are being developed to rapidly assemble sulfinamides from simple precursors, avoiding the need for pre-functionalized sulfur reagents. chemrxiv.org

Organocatalysis : The use of small organic molecules as catalysts is a growing area. For instance, peptide-mimic phosphonium (B103445) salts have been used for the organocatalytic desymmetrization of prochiral sulfoximines to yield chiral cyclic sulfinamides with high enantioselectivity. acs.org

Biocatalysis : Enzymes are being employed for the kinetic resolution of racemic sulfinamides. For example, subtilisin has been used to catalyze the hydrolysis of N-acyl sulfinamides, providing access to (R)-primary sulfinamides with excellent enantioselectivity. nih.gov

Table 2: Comparison of Emerging Methodologies in Chiral Sulfinamide Synthesis acs.orgresearchgate.net

| Methodology | Catalyst Type | Key Transformation | General Outcome |

|---|---|---|---|

| Transition Metal Catalysis | Cu(I), Pd(II), Ni(II) | C-H Functionalization, Cross-Coupling | Good yields, variable to high ee |

| Organocatalysis | Chiral Phosphoric Acids, Phosphonium Salts | Desymmetrization, Kinetic Resolution | High yields and enantioselectivity |

| Lewis Acid Catalysis | Eu(OTf)₃ | Transsulfinamidation | High yields for diverse products |

| Biocatalysis | Enzymes (e.g., Subtilisin) | Deracemization/Resolution | Moderate yields, excellent ee |

Prospects for Rational Design of New this compound Based Reagents and Catalysts

The demonstrated success of this compound as a component in the PC-Phos ligand provides a strong foundation for the rational design of new reagents and catalysts. The unique properties of the adamantane moiety—its rigid, three-dimensional structure, steric bulk, and high lipophilicity—are valuable attributes that can be exploited further. researchgate.net

Future research is likely to proceed in several directions:

Modification of the Ligand Scaffold : Building on the PC-Phos framework, the adamantane group can be systematically modified. Introducing functional groups onto the adamantane cage itself could fine-tune the electronic and steric properties of the resulting ligand, potentially enhancing its reactivity, selectivity, or substrate scope for new types of asymmetric transformations.

Development of New Chiral Auxiliaries : There is potential to develop this compound as a next-generation chiral auxiliary, analogous to Ellman's auxiliary. researchgate.net Its significant steric bulk could offer unique stereochemical control in reactions with imines, particularly for the synthesis of highly hindered chiral amines that are challenging to access with smaller auxiliaries.

Creation of Novel Organocatalysts : Chiral sulfinamides are recognized as effective organocatalysts. nih.gov The this compound moiety could be incorporated into new classes of organocatalysts, where its bulk could create a highly defined chiral environment, leading to high enantioinduction in a variety of reactions.

Applications in Materials and Medicinal Chemistry : The adamantane core is frequently used in drug design to improve pharmacological properties like metabolic stability. researchgate.net New reagents based on this compound could be used to synthesize novel chiral molecules with potential applications in medicinal chemistry or as chiral dopants in materials science.

The rational design of these new systems will benefit from computational modeling to predict the steric and electronic effects of the adamantyl group, allowing for a more targeted approach to developing catalysts and reagents for specific synthetic challenges.

Q & A

Q. How can researchers ensure methodological transparency in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.